molecular formula C105H156N28O34S5 B1142096 SARAFOTOXIN S6A1 CAS No. 119965-38-7

SARAFOTOXIN S6A1

Cat. No.: B1142096
CAS No.: 119965-38-7
M. Wt: 2514.85
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Isolation

The discovery of this compound emerged from systematic investigations into the cardiotoxic properties of Atractaspis engaddensis venom during the 1980s. Clinical observations of envenomation symptoms were first documented in the 1970s, leading researchers to investigate the underlying biochemical mechanisms responsible for the severe cardiovascular effects observed in victims. The cardiotoxic effects of the venom were formally published in 1984, establishing the foundation for subsequent molecular characterization efforts.

The breakthrough came in 1988, just months after the initial discovery and structural elucidation of mammalian endothelin peptides, when researchers successfully isolated and sequenced the first sarafotoxins from Atractaspis engaddensis venom. Three distinct isotoxins were identified and characterized: this compound, sarafotoxin S6b, and sarafotoxin S6c, all demonstrating potent cardiotoxic activity. The isolation process revealed that these peptides shared remarkable structural homology with the recently discovered endothelin family, differing by only four or fewer amino acid residues among the three sarafotoxin variants.

The structural characterization revealed that this compound consists of twenty-one amino acid residues that spontaneously fold into a defined tertiary structure featuring two interchain-cysteine linkages forming disulfide bonds. This discovery was particularly significant as it represented the first identification of endothelin-like peptides outside of mammalian systems, opening new avenues for understanding the evolutionary origins and functional diversity of this important peptide family.

Classification within Snake Venom Toxins

This compound occupies a unique position within the broader classification of snake venom components, representing a distinct class of vasoactive peptides that differ significantly from traditional neurotoxic and hemotoxic venom constituents. The compound is classified under vasoactive peptides and belongs to the broader category of endothelin-like peptides, distinguishing it from other major snake venom toxin families such as phospholipases, hyaluronidases, and traditional neurotoxins.

Within the sarafotoxin family itself, this compound represents one of several closely related isotoxins, each exhibiting subtle but important structural variations that influence their biological activity profiles. The sarafotoxin family can be further subdivided based on structural characteristics, with this compound classified as a short-sarafotoxin due to its twenty-one amino acid length, in contrast to longer variants such as sarafotoxin-m which contains twenty-four amino acids.

The peptide's classification is further refined by its specific receptor binding profile and mechanism of action. This compound demonstrates high affinity for endothelin receptor type A, showing greater selectivity compared to other family members. This receptor specificity has led to its classification as a valuable pharmacological tool compound, widely employed in research settings to investigate endothelin receptor function and cardiovascular physiology.

Table 1: Classification Hierarchy of this compound

Classification Level Category
Compound Type Vasoactive Peptide
Peptide Family Endothelin-like Peptides
Subfamily Sarafotoxins
Structural Class Short-sarafotoxins
Amino Acid Length 21 residues
Primary Target Endothelin Receptor Type A

Taxonomic Origin: Atractaspis engaddensis

This compound originates from the venom of Atractaspis engaddensis, commonly known as the Israeli mole viper, a highly venomous snake species endemic to the Middle Eastern region. This species belongs to the family Atractaspididae, specifically the subfamily Atractaspidinae, and represents one of the most medically significant venomous snakes in its geographic range.

Properties

CAS No.

119965-38-7

Molecular Formula

C105H156N28O34S5

Molecular Weight

2514.85

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Implications

  • Pathological Upregulation : In cultured human arteries, S6c-induced contractions increase 2-fold after organ culture, linked to PKC- and MAPK-dependent ETB receptor upregulation .
  • Therapeutic Insights : In hypertension, ET-1-induced vasoconstriction is impaired, but S6c’s effects remain intact, suggesting ETB receptors are preserved and may compensate for ETA dysfunction .
  • Asthma Models : S6c’s potency in asthmatic bronchioles correlates with ETB receptor overexpression, highlighting its role in airway hyperresponsiveness .

Preparation Methods

Resin Selection and Chain Assembly

  • Resin : Fmoc-Trp(Boc)-Wang resin is employed to anchor the C-terminal tryptophan residue.

  • Coupling Reagents : Dicyclohexylcarbodiimide (DCC) and 6-chloro-1-hydroxybenzotriazole (HOBt) activate carboxyl groups for amide bond formation.

  • Side-Chain Protection : Cysteine residues are protected with trityl (Trt) groups to prevent premature disulfide bond formation during synthesis.

The sequence H-Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Asn-Phe-Cys-His-Gln-Asp-Val-Ile-Trp-OH (PubChem CID: 71308664) is assembled sequentially. After each coupling step, the Fmoc group is removed using 20% piperidine in dimethylformamide (DMF) to expose the nascent amine for subsequent amino acid addition.

Table 1: Key Synthesis Parameters

ParameterSpecificationSource
ResinFmoc-Trp(Boc)-Wang
Coupling ReagentsDCC, HOBt
Deprotection Reagent20% piperidine/DMF
Cysteine ProtectionTrt

Cleavage and Side-Chain Deprotection

Following chain assembly, the peptide-resin is treated with a cleavage cocktail containing 95% trifluoroacetic acid (TFA) , 2.5% water, and 2.5% triisopropylsilane (TIS) for 2–3 hours. This step simultaneously cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., Trt from cysteine). The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Oxidative Folding and Disulfide Bond Formation

This compound contains two interchain disulfide bonds (Cys¹–Cys¹⁵ and Cys³–Cys¹¹) critical for its tertiary structure. Oxidative folding is performed under controlled redox conditions to ensure proper bond formation.

Folding Conditions

  • Buffer : 0.1 M Tris-HCl, 1 mM EDTA, pH 8.5.

  • Denaturant : 6 M guanidine hydrochloride to solubilize the reduced peptide.

  • Redox System : Glutathione (GSH/GSSG ratio 1:10:100) to catalyze disulfide shuffling.

The peptide is dissolved at 0.1 mg/mL and stirred at 4°C for 24–48 hours. Folding progress is monitored via reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.

Table 2: Oxidative Folding Parameters

ParameterSpecificationSource
Buffer0.1 M Tris-HCl, 1 mM EDTA, pH 8.5
Denaturant6 M guanidine hydrochloride
Redox SystemGSH (1 mM), GSSG (10 mM)
Temperature4°C

Purification and Characterization

Reversed-Phase HPLC

Crude this compound is purified using a C18 column with a linear gradient of 18–30% acetonitrile in 0.1% TFA over 60 minutes. The folded peptide elutes as a single peak at ~25 minutes, confirmed by electrospray ionization mass spectrometry (ESI-MS) for molecular weight verification.

Analytical Techniques

  • Circular Dichroism (CD) : Reveals a characteristic β-sheet and α-helix structure, consistent with endothelin-like folding.

  • Nuclear Magnetic Resonance (NMR) : Resolves disulfide connectivity and tertiary structure.

Table 3: Purification and Analytical Data

ParameterSpecificationSource
ColumnC18 (5 µm, 250 × 4.6 mm)
Gradient18–30% acetonitrile/0.1% TFA
Purity>95% (HPLC)
Molecular Weight2514.86 g/mol (calculated)

Challenges and Optimization

Disulfide Bond Mispairing

The presence of four cysteine residues increases the risk of non-native disulfide isomers. To mitigate this, stepwise oxidation or directed disulfide formation using orthogonal protection (e.g., S-acetamidomethyl groups) has been proposed but remains experimentally unverified for this compound.

Yield Improvement

Typical yields from SPPS range from 15–30% after purification. Scaling production requires optimizing coupling efficiency (e.g., microwave-assisted synthesis) and reducing aggregation during folding through additive screening (e.g., arginine, sucrose) .

Q & A

Basic Research Questions

Q. How is Sarafotoxin S6A1 synthesized and characterized in experimental settings?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) followed by purification via high-performance liquid chromatography (HPLC). Characterization requires mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) for structural confirmation. Purity must exceed 95%, as validated by analytical HPLC. Experimental protocols should adhere to reproducibility standards, with detailed documentation of solvents, reaction conditions, and purification steps for peer validation .

Q. What are the primary physiological mechanisms of this compound?

  • Methodological Answer : Mechanistic studies often employ radioligand binding assays to quantify affinity for endothelin receptors (ETA/ETB). Functional assays, such as isolated tissue preparations (e.g., rat aortic rings), measure vasoconstrictive activity. Researchers must include negative controls (e.g., receptor antagonists like BQ-123) and validate results across multiple biological replicates to minimize variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s receptor specificity?

  • Methodological Answer : Discrepancies may arise from differences in receptor isoform expression models (e.g., transfected cells vs. native tissues). To address this:

  • Perform comparative studies using identical cell lines or tissue sources.
  • Validate findings with orthogonal methods (e.g., siRNA knockdowns or CRISPR-edited receptor isoforms).
  • Apply meta-analysis frameworks to reconcile historical data, prioritizing studies with transparent methodologies .

Q. What experimental designs are optimal for studying this compound’s interaction with G-protein-coupled receptors (GPCRs)?

  • Methodological Answer : Use fluorescence resonance energy transfer (FRET) or bioluminescence resonance energy transfer (BRET) to monitor real-time receptor activation. Pair these with computational docking simulations to predict binding motifs. For in-depth analysis, employ mutational studies targeting conserved residues (e.g., ETA receptor’s transmembrane domains) and correlate findings with functional outcomes (e.g., calcium flux assays) .

Q. How do in vivo and in vitro models differ in assessing this compound’s pathophysiological effects?

  • Methodological Answer :

  • In vitro : Use primary endothelial cells or organoids to study acute signaling pathways (e.g., MAPK/ERK activation).
  • In vivo : Employ hypertensive rodent models to evaluate chronic effects (e.g., blood pressure monitoring via telemetry). Cross-validate results using pharmacological inhibitors and genetic models (e.g., ETA receptor knockout mice) .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals. For reproducibility, apply the ARRIVE guidelines for preclinical studies, ensuring blinding and randomization in experimental designs .

Q. How should researchers address variability in this compound’s stability under different storage conditions?

  • Methodological Answer : Conduct stability assays using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify degradation products. Test aliquots stored at -80°C vs. lyophilized forms under nitrogen atmosphere. Publish raw chromatograms and degradation kinetics to facilitate cross-study comparisons .

Future Research Directions

Q. What emerging techniques could enhance understanding of this compound’s role in vascular pathologies?

  • Methodological Answer :

  • Single-cell RNA sequencing : Identify receptor expression heterogeneity in vascular tissues.
  • Cryo-electron microscopy (cryo-EM) : Resolve high-resolution structures of Sarafotoxin-receptor complexes.
  • Machine learning : Predict novel peptide analogs with modified receptor selectivity using generative adversarial networks (GANs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.